Ophiopogonin D

Catalog No.
S1782838
CAS No.
945619-74-9
M.F
C44H70O16
M. Wt
855.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ophiopogonin D

CAS Number

945619-74-9

Product Name

Ophiopogonin D

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C44H70O16

Molecular Weight

855.0 g/mol

InChI

InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1

InChI Key

FHKHGNFKBPFJCB-LYLKFOBISA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1

Ophiopogonin D (OP-D) is a steroidal glycoside extracted from the root tuber of Ophiopogon japonicus, a plant traditionally used in Traditional Chinese Medicine (TCM) []. Recent scientific research has explored the potential of OP-D for various therapeutic applications, demonstrating its diverse effects on different biological processes.

Anti-cancer Properties

OP-D exhibits promising anti-cancer potential against various cancer types, including:

  • Prostate cancer: Studies suggest that OP-D induces apoptosis (programmed cell death) in androgen-independent prostate cancer cells through a RIPK1-dependent pathway, potentially offering a novel therapeutic approach [].
  • Colorectal cancer: OP-D has been shown to suppress the growth of colorectal cancer cells by regulating key genes involved in cell proliferation and survival, such as p53 and c-Myc []. Additionally, OP-D may enhance the effectiveness of conventional chemotherapeutic drugs like 5-fluorouracil (5-FU) and doxorubicin [].

Anti-inflammatory and Antioxidant Activities

OP-D possesses anti-inflammatory and antioxidant properties, making it potentially beneficial for various conditions associated with chronic inflammation and oxidative stress:

  • Diabetic nephropathy: Research suggests that OP-D can protect against kidney damage in diabetic rats by reducing oxidative stress and inflammation [].
  • Atopic dermatitis: OP-D may alleviate symptoms of atopic dermatitis, a chronic inflammatory skin condition, by suppressing the production of inflammatory mediators [].

Other Therapeutic Applications

Beyond the aforementioned areas, research is exploring the potential of OP-D for treating various other conditions, including:

  • Diabetic myocardial injuries: OP-D might protect heart muscle cells from damage caused by diabetes.
  • Obesity: Studies suggest that OP-D may help with weight management by regulating metabolic pathways.
  • Osteoporosis: OP-D could potentially promote bone formation and prevent bone loss.

Ophiopogonin D is a steroidal glycoside extracted from the tuber of Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. This compound is characterized by its unique chemical structure, which includes eight hydroxyl groups and six methyl groups, contributing to its solubility in solvents such as methanol, ethanol, and dimethyl sulfoxide. Ophiopogonin D has garnered attention for its diverse pharmacological properties, including anti-cancer, cardioprotective, and immunomodulatory effects .

. Notably, Ophiopogonin D has been shown to modulate oxidative stress pathways by influencing the production of reactive oxygen species (ROS). For instance, it inhibits hydrogen peroxide-induced ROS production in immune cells . Additionally, the compound interacts with several signaling pathways, notably the signal transducer and activator of transcription 3 (STAT3) pathway, leading to apoptosis in cancer cells through mechanisms involving oxidative stress and redox imbalance .

Ophiopogonin D exhibits a wide range of biological activities:

  • Anti-Cancer Activity: It has been shown to inhibit the proliferation of various cancer cell lines, including lung and colorectal cancer cells. The mechanisms involve inducing apoptosis through caspase activation and modulation of cell cycle regulators such as cyclin B1 and CDK4 .
  • Cardiovascular Protection: Research indicates that Ophiopogonin D can alleviate diabetic myocardial injuries by regulating lipid accumulation and mitochondrial function .
  • Immunomodulation: The compound enhances immune responses by regulating oxidative stress levels in immune cells .

Ophiopogonin D can be synthesized through various extraction methods from the tubers of Ophiopogon japonicus. Traditional extraction techniques include solvent extraction and maceration. More advanced methods may involve chromatographic techniques to isolate and purify Ophiopogonin D from other bioactive compounds present in the plant . Synthetic approaches may also be explored in laboratory settings to produce Ophiopogonin D analogs with enhanced biological activity.

The applications of Ophiopogonin D span several fields:

  • Pharmaceuticals: Due to its anti-cancer properties, Ophiopogonin D is being investigated as a potential therapeutic agent for various malignancies.
  • Nutraceuticals: Its cardiovascular protective effects make it a candidate for dietary supplements aimed at improving heart health.
  • Cosmetics: The antioxidant properties of Ophiopogonin D could be harnessed in skincare formulations to combat oxidative stress .

Research into the interaction studies of Ophiopogonin D reveals its ability to influence the pharmacokinetics of other drugs. For example, it has been shown to enhance the bioavailability of cryptotanshinone by decreasing its clearance rate and affecting its transport mechanisms within the body . Additionally, studies have indicated that Ophiopogonin D can modulate various cellular signaling pathways, which further highlights its potential as a co-treatment agent in combination therapies for cancer .

Ophiopogonin D shares structural and functional similarities with several other compounds derived from Ophiopogon japonicus and related plants. Here are some notable comparisons:

Compound NameStructure TypeKey ActivitiesUnique Features
Ophiopogon BSteroidal GlycosideAnti-cancer, anti-inflammatoryLess potent than Ophiopogonin D
RuscogeninSteroidal SaponinAnti-inflammatory, cardioprotectiveExhibits different receptor interactions
Liriopesides BSteroidal GlycosideAntioxidant, anti-cancerFocuses more on neuroprotective effects
Ophiopogon D'Steroidal GlycosideSirtuin activation, potential anti-aging propertiesDifferent mechanism compared to Ophiopogonin D

Ophiopogonin D is unique due to its specific action on the STAT3 signaling pathway and its pronounced effects on oxidative stress modulation compared to these similar compounds .

Molecular Structure and Functional Groups

Ophiopogonin D is a steroidal saponin classified as a spirostanol glycoside with the molecular formula C₄₄H₇₀O₁₆ and a molecular weight of 855.02 g/mol [1] [2] [3]. The compound exhibits a complex molecular architecture characterized by a steroid backbone conjugated with multiple sugar moieties that contribute to its unique physicochemical properties [24].

The structural framework of Ophiopogonin D consists of a ruscogenin aglycone core linked to a trisaccharide chain [25]. The aglycone portion is derived from ruscogenin, a spirostanol-type steroid that forms the backbone of the molecule [4]. The sugar moiety is composed of three distinct monosaccharide units: one molecule each of D-fucose, L-rhamnose, and D-xylose [25].

Structural ComponentTypeLinkage PositionConfiguration
AglyconeRuscogenin (Spirostanol)-25R configuration
Sugar 1D-FucoseC-1 hydroxylβ-D-fucopyranoside
Sugar 2L-Rhamnose1→2 linkage to fucoseα-L-rhamnopyranosyl
Sugar 3D-Xylose1→3 linkage to fucoseβ-D-xylopyranosyl

The complete systematic name for Ophiopogonin D is ruscogenin 1-O-[α-L-rhamnopyranosyl-(1→2)][β-D-xylopyranosyl-(1→3)]-β-D-fucopyranoside [25]. This nomenclature reflects the specific glycosidic linkages and the stereochemical configuration of each sugar unit attached to the steroid backbone.

The functional groups present in Ophiopogonin D include multiple hydroxyl groups (-OH) distributed across both the steroid backbone and the sugar residues [26]. The hydroxyl groups on the sugar moieties contribute significantly to the compound's hydrophilic character and its ability to form hydrogen bonds [11]. The spiroketal structure at the steroid backbone provides additional structural rigidity and influences the overall three-dimensional conformation of the molecule [1].

Notably, Ophiopogonin D represents one of the rare examples of spirostane-type glycosides where the sugar moiety is attached to a hydroxyl group other than the conventional C-3 position of the aglycone [25]. Instead, the trisaccharide chain is linked to the C-1 hydroxyl group of the ruscogenin backbone, which distinguishes it from many other steroidal saponins.

Physicochemical Properties (Solubility, Stability)

The physicochemical properties of Ophiopogonin D are largely determined by its amphiphilic nature, resulting from the combination of the lipophilic steroid backbone and the hydrophilic sugar moieties [11]. The compound exhibits selective solubility characteristics that are crucial for its isolation, purification, and analytical determination.

Solubility Characteristics

Ophiopogonin D demonstrates excellent solubility in polar organic solvents, with documented solubility values of 100 mg/mL (116.95 mM) in both dimethyl sulfoxide and ethanol at 25°C [7]. The compound shows good solubility in methanol, acetonitrile, and pyridine, making these solvents suitable for analytical applications [2] [24]. Conversely, Ophiopogonin D is reported to be insoluble in water under standard conditions [7].

SolventSolubility (mg/mL)Solubility (mM)Temperature (°C)
Dimethyl sulfoxide100116.9525
Ethanol100116.9525
MethanolSoluble-25
AcetonitrileSoluble-25
WaterInsoluble-25

The enhanced solubility in organic solvents is attributed to the presence of multiple sugar units that can interact favorably with polar solvents through hydrogen bonding mechanisms [11]. The presence of these sugar moieties enhances the compound's bioavailability compared to the aglycone alone [11].

Stability Properties

The stability profile of Ophiopogonin D has been evaluated under various analytical conditions. Studies have demonstrated that sample solutions remain stable for at least 24 hours when stored at room temperature, with relative standard deviation values of 0.61% for peak area and 0.46% for retention time in chromatographic analyses [9]. This stability profile makes the compound suitable for routine analytical procedures without requiring special storage conditions during short-term analysis.

The compound exhibits thermal stability under normal analytical conditions, with no significant decomposition observed during standard high-performance liquid chromatography procedures [9]. However, specific melting point and boiling point data remain undetermined in current literature [8] [10].

Physical appearance of Ophiopogonin D is described as a white crystalline powder [2] or white to beige powder depending on the purity and preparation method [3]. The compound has a predicted density of 1.4±0.1 g/cm³ [10] [13], which is consistent with typical values for steroidal saponins.

Isolation and Purification Techniques

The isolation and purification of Ophiopogonin D from natural sources, primarily from the roots of Ophiopogon japonicus, involves a multi-step process that combines traditional extraction methods with modern chromatographic techniques [15] [14].

Initial Extraction Procedures

The primary extraction process begins with dried tuber roots of Ophiopogon japonicus, typically using large-scale quantities such as 10 kg of starting material [15]. The initial extraction employs boiling distilled water in multiple extraction cycles, with each cycle using approximately 100 liters of water [15]. This aqueous extraction effectively solubilizes the water-soluble saponin components while leaving behind lipophilic impurities.

Following the aqueous extraction, the combined extracts undergo concentration under vacuum to remove excess water [15]. The concentrated aqueous extract is then subjected to selective precipitation by adding ethanol to achieve a final concentration of 75% [15]. This ethanol precipitation step helps remove proteins, polysaccharides, and other high molecular weight impurities while retaining the saponin components in solution [15].

Chromatographic Purification Steps

The purification process involves sequential chromatographic separations using different stationary phases. Initially, the ethanol-soluble fraction is applied to a D101 resin column, which is a macroporous adsorption resin commonly used for saponin purification [15]. The column is first eluted with water to remove highly polar impurities, followed by elution with 70% ethanol to recover the saponin-rich fraction [15].

The 70% ethanol eluate, containing approximately 45 g of crude extract from the initial 10 kg of plant material, undergoes further purification using silica gel chromatography [15]. The silica gel column is eluted with a chloroform-methanol mixture in a 5:1 ratio, which provides effective separation based on polarity differences [15].

Advanced Purification Techniques

Final purification is achieved through repeated chromatography using both silica gel and Sephadex LH-20 columns [15]. The Sephadex LH-20 separation utilizes a chloroform-methanol-water solvent system in a 65:20:5 ratio, which exploits both size exclusion and partition mechanisms for enhanced resolution [15]. This combination of chromatographic techniques typically yields approximately 20 mg of purified Ophiopogonin D from the initial 10 kg of plant material [15].

Solid-Phase Extraction Methods

For analytical applications and smaller scale purifications, solid-phase extraction using Octadecylsilyl (ODS) columns has been developed [14] [28]. This method involves several key steps: the sample is first extracted with water-saturated n-butanol, the organic phase is evaporated to dryness, and the residue is redissolved in water [14]. The aqueous solution is then applied to a pre-conditioned ODS column.

The ODS purification protocol includes washing with water to remove polar impurities, followed by gradient elution with increasing concentrations of organic solvents [14]. Typical elution conditions involve washing with 10-30 mL of water, then with 15-25 mL of 45-55% acetonitrile or methanol, and finally with 20-40 mL of 63-68% organic solvent to recover the purified Ophiopogonin D [28].

Purification StageMethodConditionsTypical Yield
Initial ExtractionAqueous extractionBoiling water, 2×100LCrude extract
PrecipitationEthanol treatment75% ethanol overnight45 g from 10 kg
Primary SeparationD101 resinWater then 70% ethanolSaponin fraction
Secondary PurificationSilica gelCHCl₃:MeOH (5:1)Enriched fraction
Final PurificationSephadex LH-20CHCl₃:MeOH:H₂O (65:20:5)~20 mg pure compound

Flow rate control during the ODS solid-phase extraction is critical, with optimal rates maintained at no more than 1.0 mL/min during both loading and elution phases [14] [28]. This controlled flow rate ensures adequate interaction between the analytes and the stationary phase, resulting in improved separation efficiency and higher purity of the final product.

Advanced Analytical Methods (Liquid Chromatography-Mass Spectrometry, High-Resolution Mass Spectrometry)

Advanced analytical characterization of Ophiopogonin D relies heavily on sophisticated mass spectrometric techniques coupled with high-performance separation methods. These approaches provide definitive identification and quantitative analysis capabilities essential for research and quality control applications [16] [17].

Liquid Chromatography-Mass Spectrometry Methods

Liquid chromatography-mass spectrometry has been extensively developed for the quantitative determination of Ophiopogonin D in various matrices [16] [17]. The most commonly employed approach utilizes reversed-phase chromatography on C₁₈ columns with gradient elution programs optimized for saponin analysis [16] [22].

The standard chromatographic conditions employ a C₁₈ column with step gradient elution using 0.5 mmol/L ammonium chloride solution and acetonitrile as the mobile phase components [16] [17]. This mobile phase system provides excellent peak shape and separation efficiency while maintaining compatibility with electrospray ionization mass spectrometry [22].

Mass spectrometric detection is typically performed using electrospray ionization in negative ion mode, which provides enhanced sensitivity for saponin compounds [16] [17] [22]. Ophiopogonin D is quantified using selected ion monitoring at the appropriate mass-to-charge ratio, with digoxin commonly employed as an internal standard due to its structural similarity and stable ionization characteristics [16] [17].

Analytical ParameterOptimized ConditionPerformance Metric
ColumnC₁₈ (4.6 × 250 mm, 5 μm)Resolution > 1.5
Mobile Phase0.5 mM NH₄Cl / AcetonitrilepH optimized
Flow Rate1.0 mL/minStable baseline
Ionization ModeESI negativeEnhanced sensitivity
Detection ModeSelected Ion Monitoringm/z specific
Linear Range2.5-480.0 ng/mLr² = 0.9984
Lower Limit of Detection1.0 ng/mLS/N = 3:1
Lower Limit of Quantification2.5 ng/mLS/N = 10:1

The validated liquid chromatography-mass spectrometry method demonstrates excellent analytical performance with linearity achieved over the concentration range of 2.5-480.0 ng/mL and a correlation coefficient of 0.9984 [16] [17] [22]. The lower limit of detection is established at 1.0 ng/mL, while the lower limit of quantification is 2.5 ng/mL, providing adequate sensitivity for most analytical applications [16] [17].

Method precision has been thoroughly evaluated, with both intra-day and inter-day precision values consistently below 8.9% [16] [17]. Accuracy assessments demonstrate values within the range of 97.5-107.3%, confirming the reliability of the analytical method for quantitative applications [16] [17].

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry coupled with liquid chromatography has emerged as a powerful tool for comprehensive characterization of Ophiopogonin D and related compounds [19] [20] [21]. The application of quadrupole time-of-flight mass spectrometry provides exact mass measurements with accuracies typically within 5 ppm [19].

Mass defect filtering approaches have been successfully implemented to facilitate rapid identification of Ophiopogonin D in complex matrices [19]. This post-acquisition data processing technique exploits the characteristic mass defect patterns of steroidal saponins to distinguish them from other compounds in complex herbal extracts [19].

The high-resolution mass spectrometry method employs scan ranges of m/z 500-1500 for primary mass spectrometry, with fragmentation studies conducted using collision-induced dissociation at collision energies of 50% for tandem mass spectrometry and 100% for third-generation mass spectrometry experiments [19]. These conditions provide comprehensive structural information for definitive compound identification [19].

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry has been applied for discrimination studies involving sulfur-fumigated samples [20] [21]. This approach enables the detection of modification products and degradation compounds that may form during processing [20].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for structural confirmation of Ophiopogonin D [23]. The nuclear magnetic resonance spectra provide detailed information about the stereochemical configuration of the sugar moieties and their linkage patterns to the steroid backbone [23].

The nuclear magnetic resonance characterization typically involves both one-dimensional and two-dimensional experiments to establish complete structural assignments [23]. Chemical shift analysis of anomeric protons provides crucial information for determining the configuration of glycosidic linkages, while coupling constant analysis confirms the stereochemistry of individual sugar units [25].

Advanced Detection Systems

Evaporative light scattering detection has been extensively employed for Ophiopogonin D analysis, particularly in applications where ultraviolet detection is limited due to lack of chromophores [30]. The evaporative light scattering detector operates at optimized conditions including drift tube temperatures of 100°C and gas flow rates of 3.0 L/min [30].

The evaporative light scattering detection method demonstrates excellent reproducibility with relative standard deviation values consistently below 5% for peak area measurements [30]. The detection system provides universal response for saponin compounds, making it particularly suitable for simultaneous analysis of multiple Ophiopogonin D analogs [30].

Anticancer Mechanisms

Induction of Apoptosis via p53/c-Myc Regulation

Ophiopogonin D demonstrates potent anticancer effects through sophisticated regulation of key tumor suppressor and oncogenic pathways. Research has established that the compound specifically induces apoptosis by activating p53 while simultaneously inhibiting c-Myc expression in colorectal cancer cells [1] [2] [3]. The mechanistic studies reveal that Ophiopogonin D exhibits selective cytotoxicity, significantly inhibiting cell viability in p53 wild-type cancer cells (HCT116^p53+/+^) in a dose-dependent manner, while showing minimal effects on p53-null cancer cells (HCT116^p53−/−^) [1] [3]. This selectivity underscores the critical role of p53 in mediating the compound's anticancer effects.

The molecular pathway involves dose-dependent activation of p53 and its downstream target p21, which is essential for cell cycle arrest and apoptosis induction [1] [3]. At concentrations of 20-40 μM, Ophiopogonin D significantly increases p53 expression, leading to enhanced apoptosis as evidenced by increased cleaved-PARP levels [1]. The compound also demonstrates regulatory effects on cell cycle proteins, specifically inhibiting cyclin D1 and CDK4 expression, which are crucial for cell cycle progression [1] [3].

Simultaneously, Ophiopogonin D targets the oncogenic c-Myc pathway through multiple mechanisms. The compound reduces c-Myc protein stability, shortening its half-life in a time-dependent manner [1] [3]. This destabilization is accompanied by decreased expression of c-Myc, which is critical since c-Myc is known to regulate cancer cell proliferation, angiogenesis, and resistance to apoptosis [1]. The dual targeting of p53 activation and c-Myc inhibition creates a powerful anticancer mechanism that addresses both tumor suppression and oncogenic suppression pathways.

Ribosomal Stress and Nucleolar Disruption

Ophiopogonin D induces nucleolar stress as a fundamental mechanism underlying its anticancer activity. The compound achieves this through disruption of ribosome biogenesis by depleting key nuclear transport proteins [1] [3]. Specifically, Ophiopogonin D significantly suppresses the expression of Importin 7 (IPO7) and Exportin 1 (XPO1), which are members of the β-karyopherin family essential for nuclear import of ribosomal proteins and export of ribosomal subunits during ribosome biosynthesis [1] [4].

The depletion of IPO7 and XPO1 proteins impairs ribosome biosynthesis by disrupting nuclear import/export processes, leading to the characteristic activation of p53 through increased ribosomal protein L5 (RPL5) and ribosomal protein L11 (RPL11) binding to MDM2 [1] [5] [4]. This mechanism represents a form of nucleolar stress where ribosomal proteins become free from ribosomes in the nucleus and translocate to the nucleoplasm, where they bind to MDM2 and inhibit its activity toward p53 [5] [4].

Experimental evidence demonstrates that when RPL5 or RPL11 are knocked down using siRNA, Ophiopogonin D loses its ability to induce p53 expression, confirming the essential role of these ribosomal proteins in mediating the compound's effects [1] [3]. The nucleolar stress pathway represents a sophisticated mechanism whereby Ophiopogonin D can selectively target cancer cells that are more dependent on ribosome biogenesis for their rapid proliferation compared to normal cells [5] [6].

Synergistic Effects with Chemotherapeutic Agents

Ophiopogonin D exhibits significant synergistic anticancer effects when combined with established chemotherapeutic agents, particularly 5-fluorouracil and doxorubicin [1] [3]. These combination therapies represent a promising approach to enhance therapeutic efficacy while potentially reducing the side effects associated with high-dose chemotherapy regimens.

In combination with 5-fluorouracil, Ophiopogonin D enhances the growth inhibition of cancer cells beyond what either agent achieves individually [1] [3]. The synergistic effect is mediated through enhanced p53 activation and more pronounced c-Myc suppression compared to single-agent treatments. Similarly, when combined with doxorubicin, Ophiopogonin D demonstrates enhanced anticancer efficacy, with combination treatment resulting in increased expression of p53 and its target gene p21, while further decreasing oncogenic c-Myc expression [1] [3].

The molecular basis for these synergistic effects involves the convergence of multiple anticancer pathways. While chemotherapeutic agents like 5-fluorouracil and doxorubicin primarily work through DNA damage and topoisomerase inhibition respectively, Ophiopogonin D contributes through ribosomal stress induction and direct p53/c-Myc regulation [1] [3]. This multi-target approach allows for lower doses of conventional chemotherapy while maintaining or enhancing therapeutic efficacy.

The combination approach is particularly attractive for clinical translation because it may address the significant side effects associated with 5-fluorouracil and doxorubicin monotherapy, while providing enhanced anticancer activity through complementary mechanisms of action [1] [3]. The natural origin of Ophiopogonin D also suggests a potentially better safety profile compared to synthetic compounds.

Cardiovascular Protection

Antioxidant and Anti-apoptotic Actions

Ophiopogonin D demonstrates comprehensive cardiovascular protective effects through potent antioxidant and anti-apoptotic mechanisms. The compound serves as an effective antioxidant against hydrogen peroxide-induced endothelial injury, providing protection for human umbilical vein endothelial cells (HUVECs) through multiple pathways [7] [8] [9]. Research has established that Ophiopogonin D dose-dependently reduces the mRNA levels of antioxidant, pro-inflammatory, and apoptotic genes in endothelial cells exposed to oxidative stress [7].

The antioxidant mechanisms involve direct reactive oxygen species (ROS) scavenging and enhancement of endogenous antioxidant systems [7] [8]. Ophiopogonin D pretreatment significantly reduces hydrogen peroxide-induced lipid peroxidation and protein carbonylation, indicating protection against oxidative damage to cellular components [7]. The compound also diminishes mitochondrial ROS production and prevents cell death, suggesting mitochondrial protection as a key component of its cardiovascular benefits [7] [8].

In myocardial ischemia-reperfusion injury models, Ophiopogonin D demonstrates significant cardioprotective effects by inhibiting inflammation, oxidative stress, and apoptosis [10] [7]. The compound regulates cardiac function, reduces lactate dehydrogenase and creatine kinase production, attenuates myocardial infarct size, and improves recovery of damaged myocardial structures [10] [7]. These effects are mediated through activation of the phosphatidylinositol 3-kinase/protein kinase B/endothelial nitric oxide synthase (PI3K/Akt/eNOS) signaling pathway and inhibition of the nuclear factor kappa B (NF-κB) signaling pathway [10] [7].

The anti-apoptotic effects extend to protection against doxorubicin-induced cardiomyocyte injury, where Ophiopogonin D attenuates endoplasmic reticulum stress and relieves mitochondrial damage [11]. The compound mitigates autophagy activity by reducing ROS production, providing a comprehensive protective mechanism against chemotherapy-induced cardiotoxicity [12].

Calcium Homeostasis Regulation

Ophiopogonin D plays a crucial role in maintaining calcium homeostasis in cardiomyocytes, which is fundamental to proper cardiac function [13] [8] [14]. The compound's effects on calcium regulation are mediated through upregulation of the CYP2J3/epoxyeicosatrienoic acids (EETs) system, representing a novel mechanism for cardiovascular protection [13] [8].

Research demonstrates that Ophiopogonin D dose-dependently increases CYP2J3 expression and 14,15-DHET levels (a stable metabolite of 14,15-EET) in cardiomyocytes [13] [8]. This upregulation is critical because CYP2J3 metabolizes arachidonic acid to produce four regioisomeric EETs, which have diverse beneficial biological activities in the heart [13] [8]. The increased EET production contributes to improved calcium handling and overall cardiac protection.

The compound specifically protects against angiotensin II-induced abnormalities in calcium homeostasis by preserving the expression of key calcium-regulating molecules [13] [8]. These include sarcoplasmic reticulum calcium adenosine triphosphatase 2a (SERCA2a), phospholamban (PLB), ryanodine receptor 2 (RyR2), and FK506-binding protein 12.6 (FKBP12.6) [13] [8]. When these proteins are compromised, as occurs with angiotensin II treatment, intracellular calcium concentrations become elevated, leading to cellular dysfunction [13] [8].

Ophiopogonin D treatment effectively suppresses angiotensin II-induced increases in intracellular calcium concentrations, with this protective effect being dependent on CYP2J3 upregulation [13] [8]. When CYP2J3 is knocked down using siRNA, the protective effects of Ophiopogonin D on calcium homeostasis are significantly diminished, confirming the essential role of this pathway [13] [8]. Additionally, the compound enhances the interaction between SERCA2a and phospholamban, facilitating active transport of calcium into the sarcoplasmic reticulum and improving cardiac function [14].

Bone Health and Osteoporosis Prevention

Oxidative Stress Reduction

Ophiopogonin D demonstrates significant bone protective effects through comprehensive reduction of oxidative stress, which plays a crucial role in osteoporosis development [15] [16]. Excessive reactive oxygen species (ROS) are recognized as important contributors to bone loss and osteoporotic changes, making antioxidant interventions a valuable therapeutic approach [15] [17] [18].

Research utilizing mouse pre-osteoblast cell line MC3T3-E1 subclone 4 cells and macrophage cell line RAW264.7 cells has established that Ophiopogonin D effectively suppresses ROS generation in both cell types [15]. The compound significantly promotes proliferation of MC3T3-E1 cells and improves osteogenic markers, while simultaneously reducing TRAP (tartrate-resistant acid phosphatase) activity and decreasing mRNA expressions of osteoclastic genes in RAW264.7 cells [15].

In ovariectomized mouse models of osteoporosis, Ophiopogonin D treatment demonstrates measurable improvements in bone health parameters [15]. The compound reduces the activity of serum bone degradation markers, including C-terminal telopeptide of type I collagen (CTX-1) and TRAP, indicating decreased bone resorption [15]. These effects translate to improved bone microarchitecture and reduced bone loss in experimental osteoporosis models.

The oxidative stress reduction mechanisms involve enhancement of endogenous antioxidant systems and direct ROS scavenging [15]. Ophiopogonin D increases levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), while reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation [19] [20]. This comprehensive antioxidant activity protects both osteoblasts and osteoclasts from oxidative damage, promoting balanced bone remodeling.

FoxO3a-β-Catenin Signaling Modulation

Ophiopogonin D exerts its bone protective effects through sophisticated modulation of the FoxO3a-β-catenin signaling pathway, which is critical for bone homeostasis [15] [21] [22]. This pathway represents a key regulatory mechanism linking cellular stress responses to bone formation and resorption processes.

The Forkhead box O3a (FoxO3a) transcription factor normally functions as a negative regulator of β-catenin signaling [21] [22]. FoxO3a can inhibit β-catenin expression through multiple mechanisms, including transcriptional regulation via microRNA-34b/c and direct protein-protein interactions that compete with T-cell factor (TCF) for β-catenin binding [21] [22]. However, in the context of bone health, the relationship between FoxO3a and β-catenin requires careful balance to maintain proper osteoblast and osteoclast function.

Ophiopogonin D modulates this pathway to favor bone formation while suppressing excessive bone resorption [15]. The compound influences the FoxO3a-β-catenin interaction in a manner that reduces oxidative stress while maintaining appropriate signaling for osteoblast differentiation and function [15]. This modulation involves regulation of downstream target genes that control osteogenic differentiation, including those involved in matrix mineralization and bone formation.

Research demonstrates that the protective effects of Ophiopogonin D against osteoporosis are specifically linked to reduction in oxidative stress via the FoxO3a-β-catenin signaling pathway [15]. The compound appears to optimize the balance between these transcription factors to promote bone-forming activities while suppressing bone-resorbing processes. This mechanism provides a targeted approach to osteoporosis prevention that addresses the underlying cellular stress mechanisms contributing to bone loss.

The therapeutic significance of this pathway modulation extends beyond simple antioxidant effects, as it represents a fundamental cellular mechanism that coordinates multiple aspects of bone homeostasis [15]. By targeting the FoxO3a-β-catenin axis, Ophiopogonin D provides a mechanism-based approach to bone health that may be particularly effective in age-related osteoporosis where oxidative stress plays a prominent role.

Metabolic Regulation

Anti-diabetic Effects via β-Cell Dedifferentiation

Ophiopogonin D demonstrates significant anti-diabetic effects through a novel mechanism involving the reversal of pancreatic β-cell dedifferentiation, which represents a distinct pathogenic process from β-cell apoptosis [19] [23]. This mechanism addresses a fundamental aspect of diabetes pathogenesis where mature pancreatic β-cells lose their differentiated phenotype and functionality, leading to reduced insulin secretion and hyperglycemia.

Research utilizing dedifferentiation mouse models has established that Ophiopogonin D significantly reduces body weight and blood glucose levels, with the most pronounced effects observed in high-dose treatment groups [19]. Both insulin tolerance tests (ITT) and oral glucose tolerance tests (OGTT) confirm that the compound improves glucose tolerance in diabetic mice [19]. Importantly, Ophiopogonin D promotes insulin release without affecting glucagon levels, suggesting specific β-cell targeting rather than broad pancreatic effects [19].

The compound demonstrates measurable effects on serum lipid profiles, significantly decreasing triglyceride (TG) and cholesterol levels in diabetic mice, addressing the lipid metabolism abnormalities commonly associated with diabetes [19]. Histological examination reveals that Ophiopogonin D treatment significantly ameliorates pancreatic atrophy observed in diabetic mice, indicating structural preservation of pancreatic tissue [19].

At the cellular level, Ophiopogonin D increases insulin (INS) levels in pancreatic islets and enhances expression of key transcription factors essential for β-cell identity and function [19]. These include pancreatic and duodenal homeobox 1 (PDX1) and forkhead box O1 (FOXO1), which are critical regulators of β-cell differentiation and insulin gene expression [19]. The compound also upregulates neurogenin 3 (NKX6.1) and maturity-onset diabetes of the young type 1 (MAFA) expression while reducing neurogenin 3 (NGN3) levels, indicating a shift toward mature β-cell phenotype [19].

GRP78/ROS/PDX1 Signaling Pathway Interactions

The anti-diabetic mechanisms of Ophiopogonin D are mediated through sophisticated regulation of the glucose-regulated protein 78/reactive oxygen species/pancreatic and duodenal homeobox 1 (GRP78/ROS/PDX1) signaling pathway [19] [23]. This pathway represents a critical link between endoplasmic reticulum stress, oxidative stress, and β-cell function in diabetes pathogenesis.

Endoplasmic reticulum stress plays a central role in β-cell dysfunction and dedifferentiation in diabetes [19]. Ophiopogonin D effectively inhibits ER stress by decreasing GRP78 expression, a key marker and mediator of the unfolded protein response [19]. GRP78, also known as binding immunoglobulin protein (BiP), is upregulated during ER stress and contributes to β-cell dysfunction when chronically activated [19].

The compound simultaneously addresses oxidative stress components of the pathway by reducing ROS production and increasing antioxidant enzyme activity [19]. Specifically, Ophiopogonin D decreases oxidative stress-related products including ROS and malondialdehyde (MDA) while increasing superoxide dismutase (SOD) and glutathione (GSH) levels [19]. This comprehensive antioxidant effect protects β-cells from oxidative damage that contributes to dedifferentiation.

PDX1 represents the downstream effector in this pathway, serving as a critical transcription factor for β-cell identity and insulin gene expression [19] [24]. Ophiopogonin D treatment results in increased PDX1 expression and promotes its nuclear translocation, which is essential for its transcriptional activity [19]. Immunofluorescence studies demonstrate that in dedifferentiated cells, PDX1 nuclear fluorescence is decreased, but Ophiopogonin D treatment increases PDX1 distribution in the nucleus [19].

The interconnected nature of this pathway means that Ophiopogonin D's effects on one component amplify benefits throughout the system [19]. By reducing ER stress through GRP78 downregulation, decreasing oxidative stress through ROS reduction, and enhancing PDX1 function, the compound creates a coordinated improvement in β-cell function and identity [19]. This mechanism-based approach to diabetes treatment addresses fundamental cellular processes underlying β-cell failure rather than simply managing symptoms.

Immune and Inflammatory Modulation

NF-κB Pathway Inhibition

Ophiopogonin D demonstrates potent anti-inflammatory effects through comprehensive inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which is a critical mediator of inflammatory responses in multiple disease contexts [25] [26] [27] [28]. The NF-κB pathway represents a central hub for inflammatory signaling, making its modulation a valuable therapeutic target for various inflammatory conditions.

Research has established that Ophiopogonin D significantly inhibits angiotensin II-induced NF-κB nuclear translocation in endothelial cells [27] [29]. The compound achieves this through upregulation of cytochrome P450 2J2/epoxyeicosatrienoic acids (CYP2J2/EETs) and peroxisome proliferator-activated receptor alpha (PPARα) pathways [27] [29]. This inhibition results in decreased activation of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and vascular cell adhesion molecule-1 (VCAM-1) [27].

In pulmonary inflammation models, Ophiopogonin D effectively attenuates particulate matter 2.5 (PM2.5)-induced inflammatory responses through AMP-activated protein kinase (AMPK) activation and NF-κB pathway suppression [26]. The compound significantly reduces PM2.5-stimulated release of pro-inflammatory cytokines including TNF-α, interleukin-1 beta (IL-1β), IL-6, and interleukin-8 (IL-8) in mouse lung epithelial cells [26]. Immunofluorescence studies demonstrate that Ophiopogonin D prevents PM2.5-induced nuclear translocation of NF-κB p65, effectively blocking the transcriptional activation of inflammatory genes [26].

The molecular mechanisms involve both direct and indirect modulation of NF-κB signaling components [25] [26]. Molecular docking simulations reveal that Ophiopogonin D has high affinity for the REL-homology domain of NF-κB p65, affecting its translocation to the nucleus and subsequent transcriptional activity [25]. Additionally, the compound prevents PM2.5-triggered phosphorylation of NF-κB p65 while upregulating AMPK activity, creating a dual mechanism for inflammatory suppression [26].

Intestinal Barrier Restoration in Inflammatory Bowel Disease

Ophiopogonin D demonstrates significant therapeutic potential for inflammatory bowel disease (IBD) through restoration of intestinal barrier function and modulation of epithelial inflammatory responses [25] [30] [31]. The intestinal barrier dysfunction is a critical component of IBD pathogenesis, and therapeutic interventions that restore barrier integrity represent valuable treatment approaches.

In experimental colitis models using dextran sodium sulfate, Ophiopogonin D effectively inhibits apoptosis of intestinal mucosa cells, restores intestinal barrier function, and alleviates inflammatory responses [25] [30]. The compound's protective effects are mediated through direct targeting of the NF-κB signaling pathway in intestinal epithelial cells, preventing the sustained activation that characterizes IBD [25].

The barrier restoration mechanisms involve preservation of tight junction proteins and prevention of epithelial cell apoptosis [25]. Ophiopogonin D treatment maintains the structural integrity of the intestinal epithelium by preventing inflammatory damage to cell-cell junctions and reducing epithelial permeability [25]. This protection is particularly important because increased intestinal permeability allows bacterial translocation and perpetuates inflammatory responses in IBD.

Molecular studies demonstrate that the therapeutic effects of Ophiopogonin D can be significantly reduced by small interfering RNA targeting NF-κB p65, confirming the central role of this pathway in mediating the compound's benefits [25]. The compound effectively inhibits lipopolysaccharide-induced increases in nuclear NF-κB p65 levels, preventing transcriptional activation of inflammatory genes in intestinal epithelial cells [25].

The clinical relevance of these findings is supported by the observation that sustained NF-κB pathway activation occurs in human IBD [25]. Ophiopogonin D's ability to specifically target this pathway while restoring barrier function provides a mechanism-based approach to IBD treatment that addresses both inflammatory and structural components of the disease [25]. The natural origin and established safety profile of the compound make it an attractive candidate for clinical development in IBD therapy.

XLogP3

1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

854.46638614 g/mol

Monoisotopic Mass

854.46638614 g/mol

Heavy Atom Count

60

Appearance

Powder

Wikipedia

Ophiopogonin D

Dates

Last modified: 08-15-2023

Explore Compound Types